![molecular formula C7H6BrN3 B1522666 3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine CAS No. 61552-56-5](/img/structure/B1522666.png)

3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine

Übersicht

Beschreibung

3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine is an organic compound that belongs to the class of phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidine (PP) derivatives, including 3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine, are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, an efficient and original synthesis of various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has been reported .

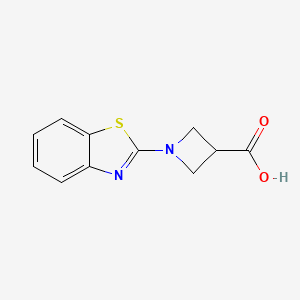

Molecular Structure Analysis

The molecular structure of 3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrazole and pyrimidine ring . This core is substituted at the 3-position with a bromine atom and at the 7-position with a methyl group .

Chemical Reactions Analysis

The chemical reactions involving 3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine are diverse and depend on the specific conditions and reagents used . For example, the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Biological Imaging

3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine: derivatives have been identified as strategic compounds for optical applications. They are used as fluorescent probes for studying the dynamics of intracellular processes due to their tunable photophysical properties . These compounds can be designed to exhibit solid-state emission intensities, making them comparable to commercial probes like coumarin-153 and rhodamine 6G .

Chemosensors

The structural diversity and the presence of heteroatoms make these compounds potential chelating agents for ions. This allows them to be used as chemosensors, detecting the presence of various ions in a solution, which is crucial in environmental monitoring and industrial processes .

Organic Light-Emitting Devices (OLEDs)

Due to their excellent photostability and high quantum yields in different solvents, these pyrazolo[1,5-a]pyrimidines are used in the development of OLEDs. Their application in this field contributes to the advancement of display and lighting technologies .

Bio-Macromolecular Interactions

The compounds’ ability to act as fluorescent markers makes them useful in the study of bio-macromolecular interactions. This application is significant in understanding biological processes and the development of new drugs .

Cancer Therapeutics

Pyrazolo[1,5-a]pyrimidines have received attention in biological applications, particularly in cancer therapeutics. They have been used as lipid droplet biomarkers for cancer cells, demonstrating their versatility and potential in medical diagnostics and treatment strategies .

Material Science

In material science, these compounds contribute to the development of new materials with enhanced properties. Their synthetic accessibility and solubility in green solvents make them attractive for creating environmentally friendly materials .

Ionic Sensing

The compounds are applied in ionic sensing, which is essential for detecting changes in ion concentrations within biological systems or in industrial applications. This sensing capability is vital for maintaining homeostasis and monitoring industrial processes .

Optoelectronics

In the field of optoelectronics, these compounds are used due to their favorable optical properties. They are involved in the creation of devices that operate based on the interaction of light with electronic states, such as sensors and photovoltaic cells .

Eigenschaften

IUPAC Name |

3-bromo-7-methylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-2-3-9-7-6(8)4-10-11(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZJIRXUFGLNDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NC2=C(C=NN12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678374 | |

| Record name | 3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine | |

CAS RN |

61552-56-5 | |

| Record name | 3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

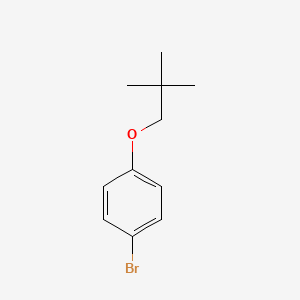

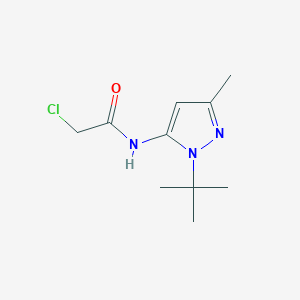

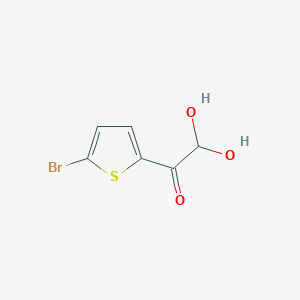

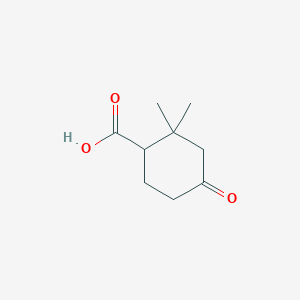

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Benzyloxy)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B1522583.png)

![Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B1522585.png)

![2,2,2-trifluoroethyl N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1522586.png)

![(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B1522589.png)